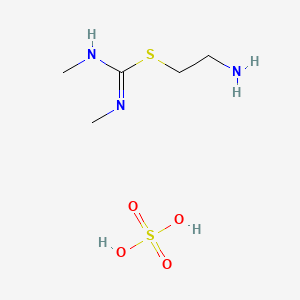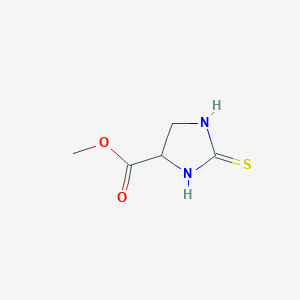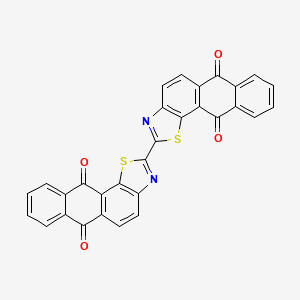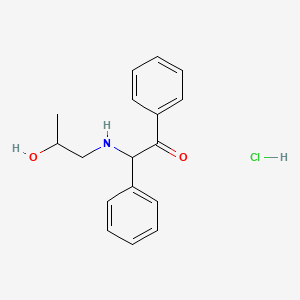
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxypropylamino group attached to a diphenylethanone backbone. Its hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride typically involves a multi-step process. One common method includes the reaction of 1,2-diphenylethanone with 2-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and yield. The final product is purified through crystallization or other separation techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxypropylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with target molecules, while the diphenylethanone backbone provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropylamine: Shares the hydroxypropylamino group but lacks the diphenylethanone backbone.
1,2-Diphenylethanone: Contains the diphenylethanone structure but lacks the hydroxypropylamino group.
2-(2-Hydroxyethylamino)-1,2-diphenylethanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
2-(2-Hydroxypropylamino)-1,2-diphenylethanone hydrochloride is unique due to the combination of its hydroxypropylamino group and diphenylethanone backbone. This unique structure allows it to participate in a variety of chemical reactions and interact with specific molecular targets, making it valuable in research and industrial applications.
Propriétés
Numéro CAS |
6962-12-5 |
|---|---|
Formule moléculaire |
C17H20ClNO2 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-(2-hydroxypropylamino)-1,2-diphenylethanone;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-13(19)12-18-16(14-8-4-2-5-9-14)17(20)15-10-6-3-7-11-15;/h2-11,13,16,18-19H,12H2,1H3;1H |
Clé InChI |
BSFZZNQJUBHLAG-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


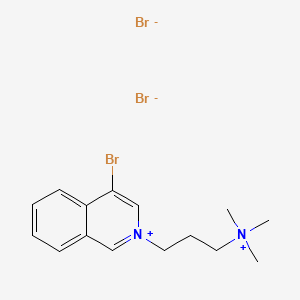
![1-Oxo-5,6-dihydro-1H-pyrimido[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13787135.png)


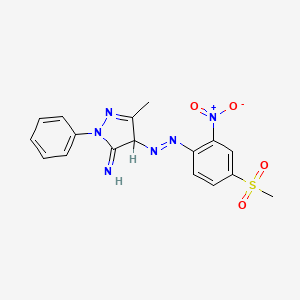
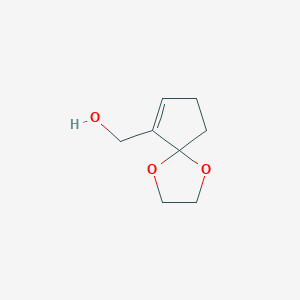
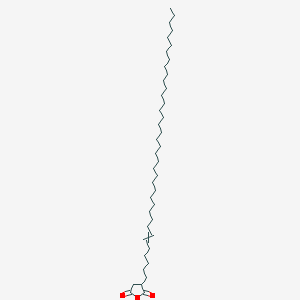
![Methanesulfonic acid, [[2-methoxy-4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13787179.png)

![4-[[1-[(3-Hydroxyphenyl)methyl]-4,4-dimethyl-2-oxo-3-pyrrolidinyl]oxy]-2-(trifluoromethyl)benzonitrile](/img/structure/B13787190.png)
